2-(4-chlorophenoxy)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-methylpropanamide
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Overview
Description
2-(4-Chlorophenoxy)-N-[(4-{3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)methyl]-2-methylpropanamide is a complex organic compound that features a combination of chlorophenoxy, triazolothiadiazole, and methylpropanamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-N-[(4-{3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)methyl]-2-methylpropanamide involves multiple steps:
Formation of 4-chlorophenoxyacetic acid: This is achieved by the condensation of phenol with chloroacetic acid, followed by chlorination.
Synthesis of triazolothiadiazole derivative: This involves the reaction of 3-phenyl-2-propynal with 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols.
Coupling reaction: The final step involves coupling the chlorophenoxyacetic acid derivative with the triazolothiadiazole derivative under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-N-[(4-{3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)methyl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-Chlorophenoxy)-N-[(4-{3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)methyl]-2-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-N-[(4-{3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)methyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenoxyacetic acid: A simpler compound with similar chlorophenoxy functionality.
Triazolothiadiazole derivatives: Compounds with similar triazolothiadiazole structures.
Uniqueness
2-(4-Chlorophenoxy)-N-[(4-{3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)methyl]-2-methylpropanamide is unique due to its combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H22ClN5O2S |
---|---|
Molecular Weight |
456.0 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]-2-methylpropanamide |
InChI |
InChI=1S/C22H22ClN5O2S/c1-4-18-25-26-21-28(18)27-19(31-21)15-7-5-14(6-8-15)13-24-20(29)22(2,3)30-17-11-9-16(23)10-12-17/h5-12H,4,13H2,1-3H3,(H,24,29) |
InChI Key |
DPMCJIIXKGPJEM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C(C)(C)OC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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